1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19F2NO4 It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and difluoro groups
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, tert-butyl and ethyl groups can be introduced through alkylation reactions, while the difluoro groups can be added via fluorination reactions.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its difluoro groups can serve as markers in biochemical assays.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may modulate signaling pathways related to disease processes.
Comparison with Similar Compounds
1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate and this compound share structural similarities but differ in their substituents.
Uniqueness: The presence of both tert-butyl and ethyl groups, along with the difluoro substituents, gives this compound unique chemical and physical properties that make it valuable for specific applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNMGOSQTYXYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.